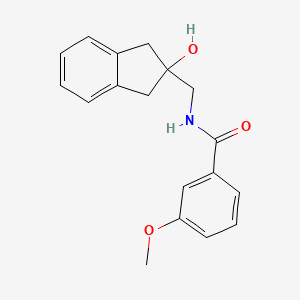

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide

Description

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring linked to a hydroxy-substituted 2,3-dihydro-1H-inden-2-ylmethyl group. The hydroxy group in the target compound likely requires protective strategies during synthesis to prevent side reactions.

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-22-16-8-4-7-13(9-16)17(20)19-12-18(21)10-14-5-2-3-6-15(14)11-18/h2-9,21H,10-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUSGZHZRRAFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methoxybenzoyl Chloride

3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride. For example, in the synthesis of 2-iodobenzoyl chloride, SOCl₂ (5.0 mL, 68.5 mmol) was added to 2-iodobenzoic acid (202 mg, 0.814 mmol) and refluxed for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a crude product.

Amide Bond Formation

The acyl chloride is then reacted with (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine in a polar aprotic solvent such as 1,4-dioxane or dichloromethane (DCM). Triethylamine (TEA) is typically added to scavenge HCl. For instance, in the preparation of N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-iodobenzamide, TEA (1.27 mL, 9.08 mmol) and the amine (454 mg, 3.03 mmol) were combined with the acyl chloride in 1,4-dioxane at 0°C, followed by stirring at room temperature for 18 hours. The crude product is purified via column chromatography (e.g., ethyl acetate/hexanes) to yield the amide.

Key Parameters

- Solvent : 1,4-dioxane or DCM

- Base : Triethylamine (1.5–3.0 equivalents)

- Temperature : 0°C to room temperature

- Yield : 84–92% (based on analogous reactions)

Direct Coupling Using Carbodiimide Reagents

Alternatively, carbodiimide-mediated coupling (e.g., EDCI or DCC) can be employed to conjugate 3-methoxybenzoic acid with the amine. This method avoids handling corrosive acyl chlorides.

Activation of Carboxylic Acid

3-Methoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM or tetrahydrofuran (THF). For example, in the synthesis of N-(benzyl carbamothioyl)-2-hydroxybenzamides, EDCI/HOBt facilitated coupling between 2-hydroxybenzoic acid and benzylamine derivatives.

Coupling with Amine

The activated acid is then reacted with (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine. After stirring for 12–24 hours, the mixture is washed with aqueous solutions (e.g., 10% citric acid, NaHCO₃) and purified via recrystallization or chromatography.

Key Parameters

- Activators : EDCI/HOBt or DCC/DMAP

- Solvent : DCM or THF

- Yield : 69–87% (based on thiourea syntheses)

Reductive Amination Followed by Acylation

If the amine precursor is unavailable, it may be synthesized via reductive amination of 2-hydroxyindan-2-carbaldehyde with methylamine, followed by acylation.

Synthesis of (2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine

2-Hydroxyindan-2-carbaldehyde is condensed with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method is analogous to the reductive amination of aldehydes with primary amines.

Acylation with 3-Methoxybenzoic Acid

The resulting amine is then acylated using 3-methoxybenzoyl chloride or via carbodiimide coupling, as described in Sections 1 and 2.

Key Parameters

- Reducing Agent : NaBH₃CN or NaBH₄

- Solvent : Methanol or ethanol

- Yield : 62–83% (based on benzoxazine syntheses)

Comparative Analysis of Preparation Methods

Structural Characterization and Validation

The synthesized compound is validated using spectroscopic techniques:

- IR Spectroscopy : Expected peaks include N-H stretch (~3300 cm⁻¹), amide C=O (~1660 cm⁻¹), and aromatic C-O (~1250 cm⁻¹).

- ¹H NMR : Key signals include the indenylmethyl protons (δ 3.1–3.5 ppm), methoxy group (δ 3.8 ppm), and aromatic protons (δ 6.7–7.8 ppm).

- ¹³C NMR : The amide carbonyl appears at ~168 ppm, with quaternary carbons of the indenyl group at ~75–80 ppm.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The indene and methoxybenzamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.

Medicine: The compound is being investigated for its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly influence biological activity and physicochemical properties. Below is a comparison of key analogs:

Key Observations :

- 3-Methoxy vs. 2-Methoxy : The 2-methoxy derivative (B2) showed PCSK9 inhibition, while the 3-methoxy analog (B3) lacks reported activity, suggesting substituent position critically affects target engagement .

- Backbone Modifications : Adding a piperazine-ethyl chain (Compound 7, ) shifts activity toward dopamine receptors, demonstrating how backbone flexibility and substituent placement modulate receptor selectivity .

Modifications on the Indene Moiety

The hydroxy group on the indene ring distinguishes the target compound from analogs:

Key Observations :

Pharmacological and Structural Insights

- PCSK9 Inhibition : B2 (2-methoxy) demonstrated PCSK9 suppression, a mechanism relevant to cholesterol metabolism . The target compound’s hydroxy group may further optimize binding but requires experimental validation.

- Dopamine Receptor Selectivity : Compound 7 () highlights the importance of substituent positioning for receptor specificity; the 3-methoxy group contributes to D4 receptor affinity without off-target effects .

- Crystallography : Analogous compounds (e.g., ) were characterized via X-ray diffraction, suggesting similar methods could resolve the target’s conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.